H-Ala-OtBu.HCl

Chemoenzymatic polymerization Papain catalysis Ester group selectivity

H-Ala-OtBu.HCl delivers the orthogonal protection essential for high-fidelity peptide synthesis. The acid-labile tert-butyl ester remains stable to iterative piperidine Fmoc removal, then cleaves quantitatively with TFA without degrading benzyl or allyl protecting groups. This selectivity prevents side reactions that compromise methyl/ethyl esters under basic conditions. Proven in automated microwave SPPS for complete coupling in 4 minutes and in asymmetric synthesis without racemization, it directly raises coupling efficiency and final product purity. Choose the building block that secures your synthetic route.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 13404-22-3
Cat. No. B555101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-OtBu.HCl
CAS13404-22-3
Synonyms13404-22-3; L-Alaninetert-butylesterhydrochloride; tert-butyll-alaninatehydrochloride; (S)-tert-Butyl2-aminopropanoatehydrochloride; H-Ala-OtBu.HCl; MFCD00035524; ST51037485; H-Ala-OtBuinvertedexclamationmarkcurrencyHCl; (S)-2-AminopropionicAcidtert-ButylEsterHydrochloride; Ala-OtBu.HCl; H-Ala-OBut??HCl; PubChem10948; H-ALA-OTBUHCL; tert-ButylalaninateHCl; H-Ala-OtBuhydrochloride; Tert-butyl(2S)-2-aminopropanoateHydrochloride; KSC174M8P; A0255_SIGMA; L-alaninetertbutylesterHCl; SCHEMBL214837; t-butylalaninatehydrochloride; 05190_FLUKA; CTK0H4687; MolPort-003-925-461; tert-Butylalaninatehydrochloride
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
InChIInChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1
InChIKeyWIQIWPPQGWGVHD-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-OtBu.HCl (CAS 13404-22-3): L-Alanine tert-Butyl Ester Hydrochloride for Orthogonal Peptide Synthesis Procurement


H-Ala-OtBu.HCl (L-alanine tert-butyl ester hydrochloride) is a protected amino acid derivative with molecular formula C₇H₁₆ClNO₂ and molecular weight 181.66 g/mol . The compound features an L-alanine core where the carboxyl group is esterified with a tert-butyl (OtBu) protecting group, while the α-amino group is stabilized as the hydrochloride salt . It appears as a white to off-white crystalline powder with a melting point of 168–175 °C (decomposition) and specific optical rotation [α]²⁰/D +1.4±0.2° (c = 2% in ethanol) [1]. The tert-butyl ester confers orthogonal protection capability—it can be selectively removed under mild acidic conditions (e.g., TFA) while remaining stable under basic conditions that would cleave methyl or ethyl esters [2]. This compound is widely utilized as a C-terminal building block in both solid-phase and solution-phase peptide synthesis [3].

Why H-Ala-OtBu.HCl Cannot Be Replaced by H-Ala-OMe.HCl or H-Ala-OEt.HCl in Orthogonal Protection Workflows


The selection of carboxyl protecting group determines the entire synthetic strategy. While methyl and ethyl esters of alanine are readily available and less expensive, their deprotection requires strongly basic hydrolysis (NaOH, LiOH) or hydrogenolysis, conditions that also cleave Fmoc groups, epimerize sensitive α-protons, and degrade acid-labile side-chain protections [1]. Conversely, the tert-butyl ester in H-Ala-OtBu.HCl can be quantitatively removed with 50–95% TFA in 30–90 minutes at room temperature while leaving benzyl esters, allyl esters, and most N-protecting groups (including Boc and Fmoc, depending on exact conditions) intact [2][3]. This orthogonal cleavage profile is the functional difference that enables complex, multi-step peptide assembly. Furthermore, enzyme-catalyzed polymerization studies reveal that the ester group identity dramatically alters reactivity—tert-butyl esters of alanine exhibit near-zero substrate activity with papain, whereas benzyl esters are efficiently polymerized [4]. A generic substitution based solely on the amino acid core therefore risks synthetic incompatibility, unwanted side reactions, and complete failure of orthogonal protection schemes.

H-Ala-OtBu.HCl Technical Differentiation Evidence: Quantitative Comparison Versus Alanine Ester Analogs


H-Ala-OtBu.HCl Exhibits Negligible Enzymatic Reactivity Versus Benzyl Ester: Papain Polymerization Comparison

In a direct head-to-head comparison of alanine ester monomers in chemoenzymatic polymerization catalyzed by papain, H-Ala-OtBu (as the free base) demonstrated dramatically lower polymerization efficiency compared to alanine benzyl ester. The study evaluated four ester groups (methyl, ethyl, benzyl, and tert-butyl) under identical aqueous reaction conditions [1]. The tert-butyl ester exhibited minimal to no detectable polymer formation, whereas the benzyl ester produced substantial polypeptide chains [1]. This functional inertness toward papain is advantageous for applications requiring enzymatic stability of the protected carboxyl group.

Chemoenzymatic polymerization Papain catalysis Ester group selectivity

H-Ala-OtBu.HCl Enables 15% Higher Peptide Yield Versus Alternative Protected Alanine Derivatives in Antimicrobial Peptide Synthesis

A 2023 study published in the Journal of Peptide Science reported a quantifiable yield improvement when using H-Ala-OtBu.HCl in the solid-phase synthesis of antimicrobial peptides [1]. The study compared H-Ala-OtBu.HCl against alternative protected alanine derivatives (specific comparators not disclosed in the abstract) under standardized SPPS coupling conditions. The use of H-Ala-OtBu.HCl resulted in a 15% absolute improvement in isolated peptide yield [1].

Antimicrobial peptides Solid-phase peptide synthesis Coupling efficiency

H-Ala-OtBu.HCl Deprotection Proceeds Without Racemization, Unlike Methyl Esters Under Asymmetric Hydrogenation Conditions

A study on the asymmetric hydrogenation of (Z)-α-amino-α,β-didehydro esters for synthesizing enantiomerically pure D- and L-(heteroaryl)alanines compared deprotection outcomes between methyl and tert-butyl ester series [1]. The authors explicitly stated: 'in contrast to the methyl-ester series, deprotection of the tert-butyl esters 4a–d, g was easily performed using CF₃CO₂H without any racemization' [1]. This stereochemical fidelity is critical when the target peptide or intermediate requires high enantiomeric purity.

Asymmetric hydrogenation Racemization Enantiomeric purity

H-Ala-OtBu.HCl-Derived Chiral Ionic Liquids Exhibit Thermal Stability up to 263°C, Superior to Other Amino Acid Ester-Based Systems

A series of chiral ionic liquids were synthesized from L- and D-alanine tert-butyl ester chloride (the free base form of H-Ala-OtBu.HCl) and characterized for thermal stability [1]. The alanine tert-butyl ester bis(trifluoromethylsulfonyl)imide exhibited thermal stability up to 263°C [1]. The authors noted that this high thermal stability makes it 'a preferred chiral selector and chiral solvent for reactions at high temperature or as a coating in gas chromatography' [2].

Chiral ionic liquids Thermal stability Enantiomeric recognition

H-Ala-OtBu.HCl Provides Orthogonal Protection: tert-Butyl Ester Selectively Cleaved in Presence of Benzyl, Methyl, and Allyl Esters

The tert-butyl ester group in H-Ala-OtBu.HCl can be selectively removed under mild acidic conditions (e.g., aqueous phosphoric acid 85 wt%, or TFA) while leaving benzyl esters, methyl esters, and allyl esters intact [1]. Under ZnBr₂-mediated conditions, tert-butyl esters of Fmoc-protected amino acids undergo selective cleavage, whereas methyl esters and allyl esters remain unaffected [2]. This orthogonal stability profile is a well-established characteristic of tert-butyl esters in protective group chemistry.

Orthogonal protection Selective deprotection TFA cleavage

H-Ala-OtBu.HCl Application Scenarios: Where the tert-Butyl Ester Differentiation Delivers Measurable Advantage


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal C-Terminal Protection

In Fmoc-SPPS, H-Ala-OtBu.HCl serves as a C-terminal building block when the peptide must be synthesized with a protected carboxyl terminus for subsequent fragment condensation or on-resin cyclization. The tert-butyl ester remains stable to the piperidine used for iterative Fmoc deprotection but can be quantitatively removed with TFA at the final cleavage step—an orthogonal selectivity that methyl esters cannot provide due to their base lability [1]. The 15% yield improvement reported in antimicrobial peptide synthesis (see Evidence Item 2) directly supports its use in demanding SPPS applications where coupling efficiency impacts overall productivity [2].

Automated Microwave-Assisted Peptide Synthesis with Orthogonal Side-Chain Functionalization

H-Ala-OtBu.HCl has been successfully employed in automated microwave peptide synthesizers (CEM Liberty Blue) for constructing branched peptide variants [1]. In this application, the free base form of H-Ala-OtBu.HCl was coupled to an orthogonally deprotected Glu(OAllyl) side chain, achieving complete coupling within 4 minutes under microwave irradiation at 90°C [1]. The tert-butyl ester protection prevented undesired C-terminal activation during the side-chain coupling step, demonstrating its value in automated, high-throughput peptide synthesis workflows.

Synthesis of Enantiomerically Pure α,α-Disubstituted Amino Acid Derivatives

For asymmetric synthesis of sterically hindered amino acids—such as α-methylphenylalanine or α-methyl-β-(3,4-dimethoxyphenyl)alanine—H-Ala-OtBu.HCl has been used to prepare Schiff base intermediates [1]. The tert-butyl ester's stability to alkylation conditions and its subsequent deprotection without racemization (see Evidence Item 3) are essential for maintaining enantiomeric purity in the final product [2]. This application is particularly relevant for medicinal chemistry programs requiring unnatural amino acids with defined stereochemistry.

Preparation of Thermally Stable Chiral Ionic Liquids for High-Temperature Enantioselective Applications

H-Ala-OtBu.HCl serves as the chiral precursor for synthesizing alanine-derived ionic liquids with exceptional thermal stability (up to 263°C) [1]. These materials function as chiral selectors in gas chromatography stationary phases, chiral solvents for high-temperature asymmetric reactions, and electrolytes for chiral sensing [1]. The thermal robustness derived from the tert-butyl ester scaffold exceeds that of methyl or ethyl ester-derived ionic liquids, enabling applications where lower-stability chiral media would thermally degrade [2].

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